molecular formula C26H30N6O3 B10876631 8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B10876631
M. Wt: 474.6 g/mol
InChI Key: SGZMBOWPHYRDCT-UHFFFAOYSA-N
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Description

8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group, a dimethylxanthine core, and a methylbenzyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione involves multiple steps, typically starting with the preparation of the piperazine derivative. The synthetic route may include:

    Formation of the Piperazine Derivative: This step involves the reaction of 4-methoxyphenylamine with piperazine under specific conditions to form 4-(4-methoxyphenyl)piperazine.

    Coupling with Dimethylxanthine: The piperazine derivative is then coupled with 1,3-dimethylxanthine in the presence of a suitable coupling agent.

    Introduction of the Methylbenzyl Group:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring or the aromatic rings, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the specific conditions employed.

Scientific Research Applications

8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, including interactions with various biological targets such as enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, including its role as a ligand for specific receptors and its potential use in drug development.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione can be compared with other similar compounds, such as:

    Trazodone: An arylpiperazine-based compound used as an antidepressant.

    Naftopidil: Another arylpiperazine derivative used in the treatment of benign prostatic hyperplasia.

    Urapidil: A compound with similar structural features used as an antihypertensive agent.

Properties

Molecular Formula

C26H30N6O3

Molecular Weight

474.6 g/mol

IUPAC Name

8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

InChI

InChI=1S/C26H30N6O3/c1-18-5-7-19(8-6-18)17-32-22-23(28(2)26(34)29(3)24(22)33)27-25(32)31-15-13-30(14-16-31)20-9-11-21(35-4)12-10-20/h5-12H,13-17H2,1-4H3

InChI Key

SGZMBOWPHYRDCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2N4CCN(CC4)C5=CC=C(C=C5)OC)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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